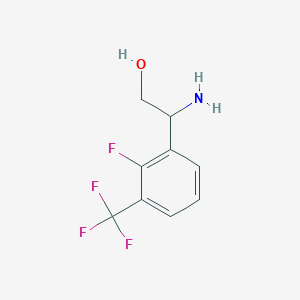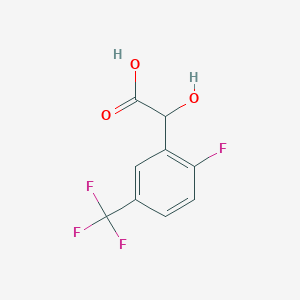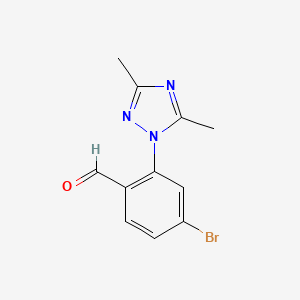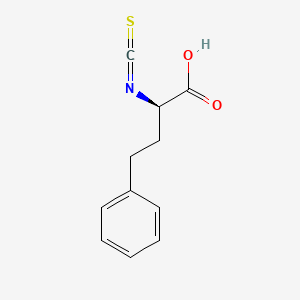
(R)-2-Isothiocyanato-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Isothiocyanato-4-phenylbutanoic acid is an organic compound with a unique structure that includes an isothiocyanate group and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isothiocyanato-4-phenylbutanoic acid typically involves the reaction of ®-2-amino-4-phenylbutanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process involves:
- Dissolving ®-2-amino-4-phenylbutanoic acid in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specific period to complete the reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-2-Isothiocyanato-4-phenylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction: While the isothiocyanate group is relatively stable, the phenyl ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting ®-2-Isothiocyanato-4-phenylbutanoic acid with an amine can yield a thiourea derivative.
Wissenschaftliche Forschungsanwendungen
®-2-Isothiocyanato-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of protein function and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Isothiocyanato-4-phenylbutanoic acid involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino groups on proteins, leading to modifications that can alter protein function. This property makes it useful in studying protein interactions and developing targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Isothiocyanato-4-phenylbutanoic acid: The enantiomer of the compound, which may have different biological activities.
Phenylisothiocyanate: A simpler compound with similar reactivity but lacking the butanoic acid moiety.
4-Isothiocyanatobenzoic acid: Another related compound with an isothiocyanate group attached to a benzoic acid structure.
Uniqueness
®-2-Isothiocyanato-4-phenylbutanoic acid is unique due to its chiral center and the presence of both an isothiocyanate group and a phenyl ring. This combination of features allows for specific interactions with biological molecules, making it valuable in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H11NO2S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
(2R)-2-isothiocyanato-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
PWUVCLSSUBJMEO-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N=C=S |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


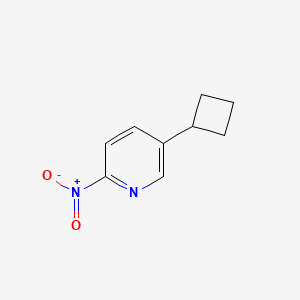
![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
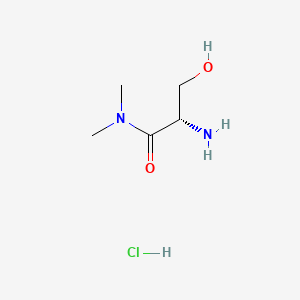

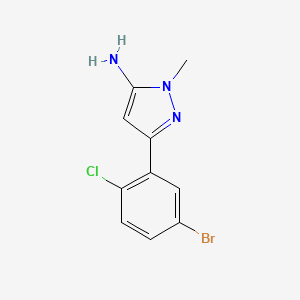

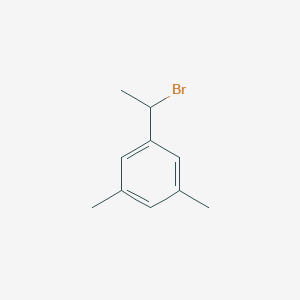
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
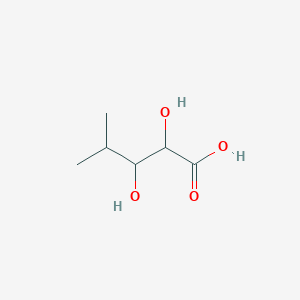
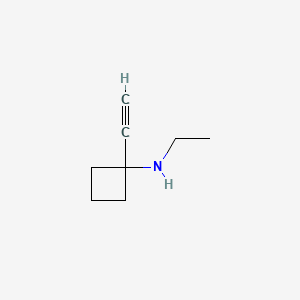
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
